1-Ethyl-6-nitro-1H-indazole
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Overview
Description
1-Ethyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The indazole core is a common structural motif in many pharmacologically active compounds, making it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 1-Ethyl-6-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 1-ethylindazole using nitric acid in the presence of sulfuric acid . Another approach includes the cyclization of appropriate precursors under specific conditions to form the indazole ring . Industrial production methods often employ transition metal-catalyzed reactions, which offer high yields and selectivity .
Chemical Reactions Analysis
1-Ethyl-6-nitro-1H-indazole undergoes several types of chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6-nitro-1H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-6-nitro-1H-indazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can also produce nitric oxide, a signaling molecule with various physiological effects . The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Ethyl-6-nitro-1H-indazole can be compared with other indazole derivatives and similar heterocyclic compounds:
1-Methyl-6-nitro-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-nitro-1H-indazole: Nitro group positioned differently on the indazole ring.
6-Nitroindazole: Lacks the ethyl group, making it less lipophilic.
Properties
CAS No. |
65642-28-6 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-ethyl-6-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-9-5-8(12(13)14)4-3-7(9)6-10-11/h3-6H,2H2,1H3 |
InChI Key |
UVKQCQOSOXCDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
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